

Tris(trimethylsilyl) phosphate molecular structure

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Compound of Interest

Compound Name: *Tris(trimethylsilyl) phosphate*

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An In-depth Technical Guide to the Molecular Structure of **Tris(trimethylsilyl) phosphate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of **Tris(trimethylsilyl) phosphate**, a versatile organosilicon compound. The document details its structural parameters, spectroscopic characteristics, and a representative synthesis protocol, presenting quantitative data in accessible tables and visualizing complex relationships through diagrams.

Molecular Structure and Bonding

Tris(trimethylsilyl) phosphate, with the chemical formula $C_9H_{27}O_4PSi_3$, consists of a central phosphate group bonded to three trimethylsilyl $((CH_3)_3Si)$ groups.[1][2] The phosphorus atom is tetrahedrally coordinated to four oxygen atoms. Three of these oxygen atoms bridge to the silicon atoms of the trimethylsilyl groups, while one is a terminal phosphoryl oxygen.[3]

Crystallographic Data

Single-crystal X-ray diffraction has provided precise measurements of the bond lengths and angles within the **Tris(trimethylsilyl) phosphate** molecule. The structure reveals a distorted tetrahedral geometry around the central phosphorus atom. The crystallographic unit cell contains two crystallographically independent molecules which are nearly identical in their bonding parameters.[3]

Table 1: Selected Bond Lengths for **Tris(trimethylsilyl) phosphate**[\[3\]](#)

Bond	Experimental Bond Length (pm)	Theoretical Bond Length (pm)
P1–O11	155.7(3)	157.6
P1–O12	155.4(3)	-
P2–O21	155.2(3)	-
Si–O	166.9(3) - 168.9(3)	-

Table 2: Selected Bond Angles for **Tris(trimethylsilyl) phosphate**[\[3\]](#)

Angle	Experimental Bond Angle (°)	Theoretical Bond Angle (°)
O11–P1–O12	103.9(2)	103.8

Spectroscopic Characterization

The molecular structure of **Tris(trimethylsilyl) phosphate** has been extensively characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Tris(trimethylsilyl) phosphate** in solution.

- ¹H NMR: The proton NMR spectrum is characterized by a single resonance corresponding to the protons of the methyl groups.
- ¹³C NMR: The carbon-13 NMR spectrum shows a single peak, indicating the chemical equivalence of all methyl carbons.[\[4\]](#)

- ^{31}P NMR: The phosphorus-31 NMR spectrum displays a single sharp signal, characteristic of a single phosphorus environment.[5] There is a significant chemical shift difference of approximately 300 ppm between **Tris(trimethylsilyl) phosphate** (TMSP) and Tris(trimethylsilyl) phosphite (TMSPi) in their ^{31}P NMR spectra, allowing for clear differentiation.[5]

Table 3: NMR Spectroscopic Data for **Tris(trimethylsilyl) phosphate**

Nucleus	Chemical Shift (ppm)
^{13}C	Not explicitly found
^{31}P	Not explicitly found

Infrared (IR) Spectroscopy

The IR spectrum of **Tris(trimethylsilyl) phosphate** exhibits characteristic absorption bands corresponding to the various vibrational modes of its functional groups. While a detailed assignment of all peaks is complex, key absorptions include:

- P=O stretching: A strong band characteristic of the phosphoryl group.
- Si-O-P stretching: Strong absorptions related to the silicon-oxygen-phosphorus linkages.
- Si-C stretching and bending: Vibrations associated with the trimethylsilyl groups.
- C-H stretching and bending: Vibrations of the methyl groups.

Experimental Protocols

Synthesis of Tris(trimethylsilyl) phosphate

A common method for the synthesis of **Tris(trimethylsilyl) phosphate** involves the reaction of trimethylchlorosilane with ammonium dihydrogen phosphate.[1]

Protocol:

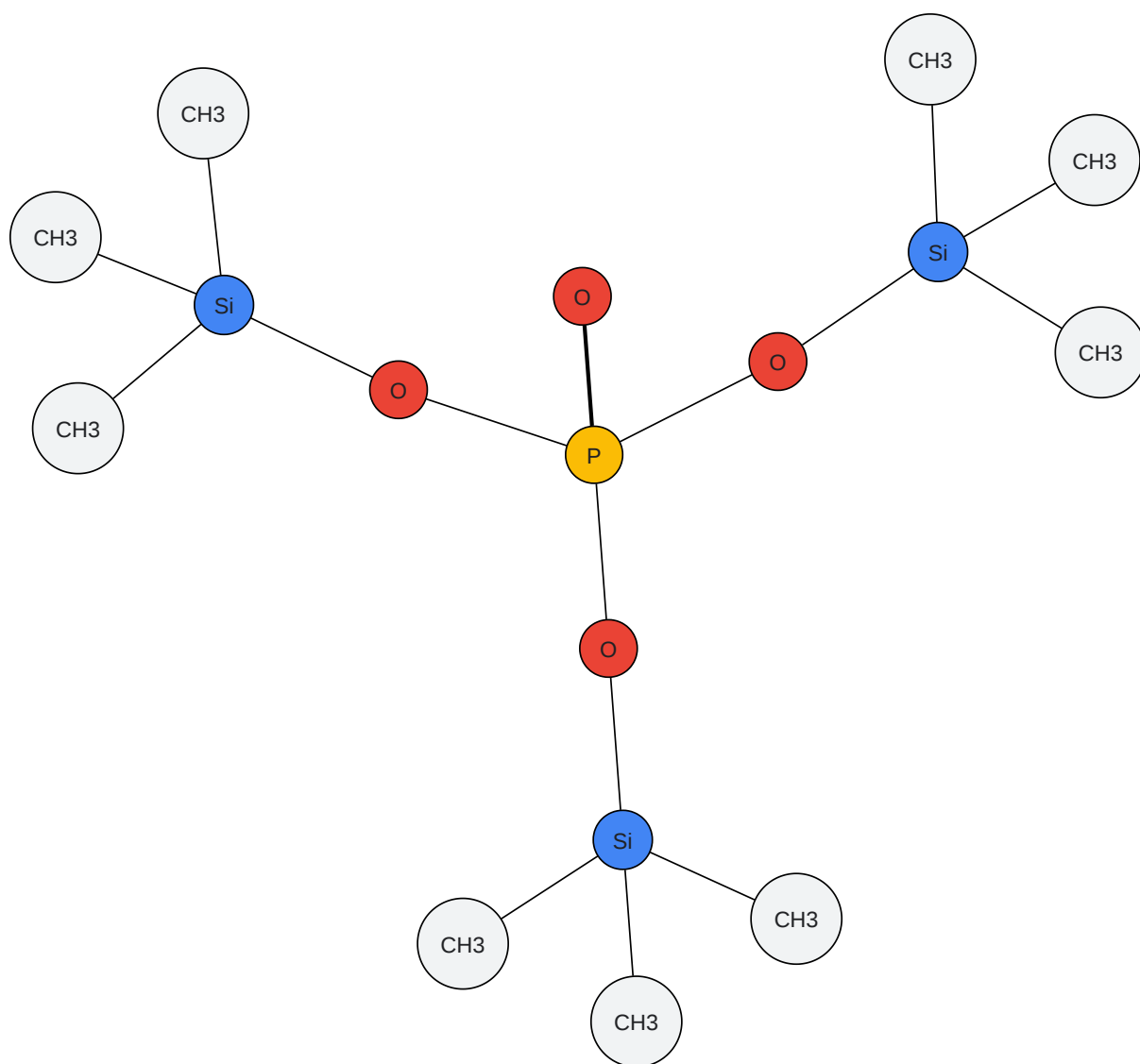
- Reaction Setup: To a 1000 ml three-necked flask equipped with a reflux condenser and a thermometer, add 352 g (3.24 mol) of trimethylchlorosilane and 115 g (1 mol) of ammonium

dihydrogen phosphate.[1]

- Reaction: Stir the mixture at 78 °C for 3 hours. An exhaust gas absorption device should be connected to the outlet of the reflux condenser to absorb the generated hydrogen chloride gas.[1]
- Filtration: After the reaction is complete, filter the mixture to remove solid byproducts. The filtrate is the crude **Tris(trimethylsilyl) phosphate**.[1]
- Purification: Purify the crude product by vacuum distillation, collecting the fraction at 125-128 °C / 30 mmHg. This yields approximately 282 g (89.6% yield) of pure **Tris(trimethylsilyl) phosphate**.[1]

Visualizations

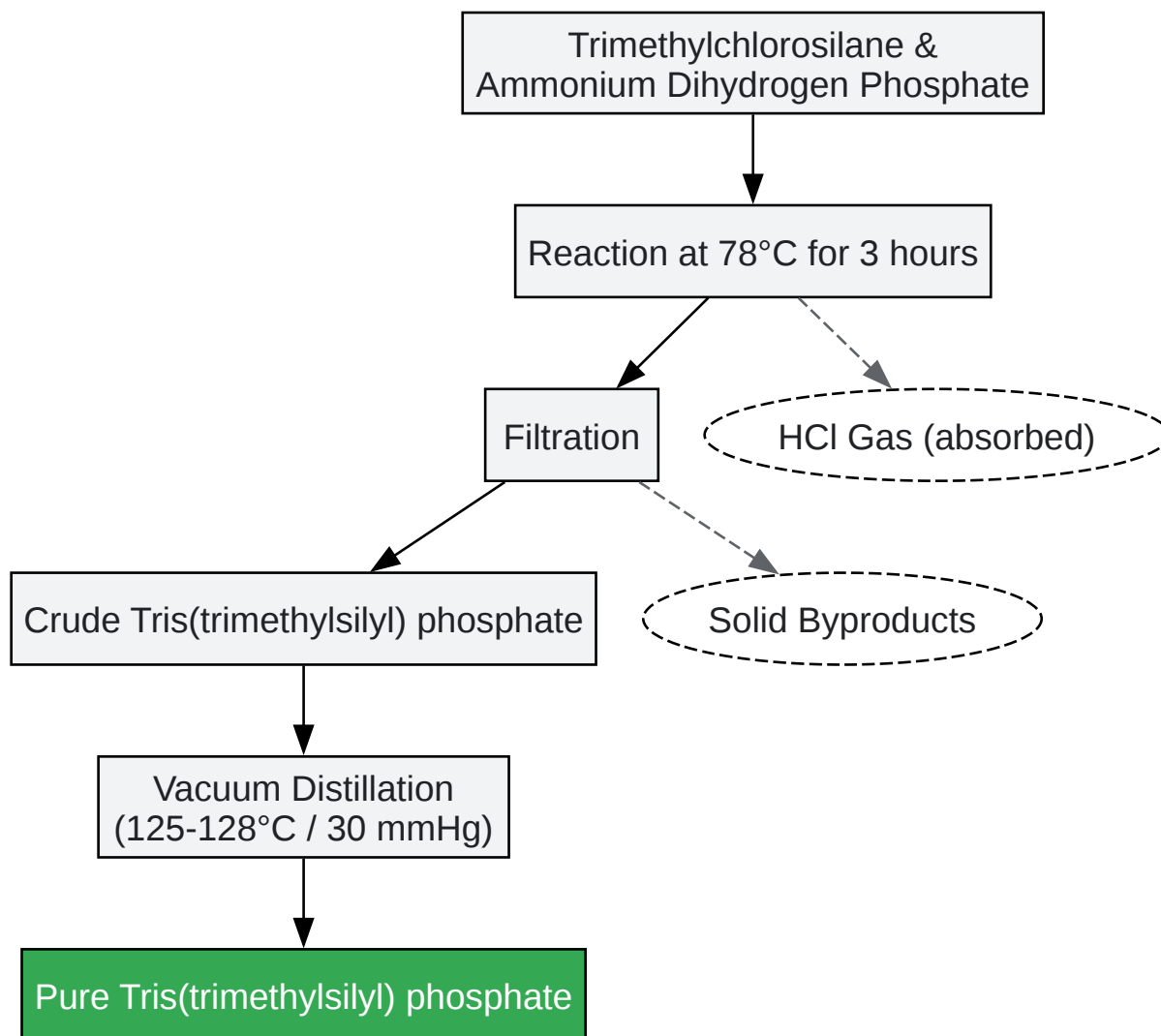
Molecular Structure



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Caption: Ball-and-stick model of **Tris(trimethylsilyl) phosphate**.

Synthesis Workflow



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Caption: Workflow for the synthesis of **Tris(trimethylsilyl) phosphate**.

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